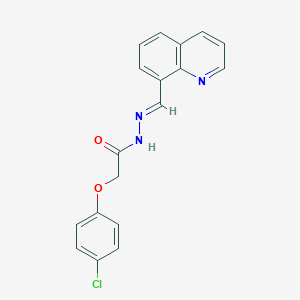
4-methyl-2-(1-methylcyclohexyl)-6-(4-morpholinylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes, including acid-catalyzed rearrangements and reactions with morpholine. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one demonstrates the complexity of creating such molecules, highlighting procedures that could be analogous to synthesizing the compound of interest (Schultz & Antoulinakis, 1996). Additionally, the synthesis of 4-tert-Butyl-2,6-bis(4-morpholinomethyl)-phenol through the Mannich reaction illustrates the role of morpholine in modifying phenolic compounds (Zhang Yi-wei, 2005).
Molecular Structure Analysis
The molecular structure of related compounds can be analyzed through X-ray crystallography and other spectroscopic methods. For example, the structure of 4-bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol was elucidated, showcasing the potential for understanding the geometric configuration of the target compound (Bahrin et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving similar compounds, such as the cycloalkylation of phenol with 1-methylcyclopentene and 1-methylcyclohexene, provide insights into the reactivity and potential transformations of 4-methyl-2-(1-methylcyclohexyl)-6-(4-morpholinylmethyl)phenol (Rasulov et al., 2007).
Physical Properties Analysis
Investigations into the physical properties of structurally related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of the target compound. For instance, the analysis of hydrogen-bonded assemblages in derivatives of 2,6-bis(hydroxymethyl)phenol could provide analogous data on the physical characteristics (Masci & Thuéry, 2002).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical agents, and potential for forming derivatives, can be inferred from studies on similar molecules. For example, the reaction of 2- and 4-(Arylmethylideneamino)phenols with methyl 1-bromocyclohexanecarboxylate and zinc highlights the synthetic versatility of phenol derivatives (Nikiforova et al., 2021).
科学的研究の応用
Prototropy and Radical Scavenging Activity
Research conducted by Kaştaş et al. (2017) focused on the study of Schiff bases, which include compounds structurally similar to the one . They explored the prototropy (the transfer of a proton within a molecule) and radical scavenging activities of these compounds. This research is significant for understanding the behavior of these compounds in various solvents and temperatures, which can be critical for their applications in therapeutic agents and food industries (Kaştaş et al., 2017).
Fluorescent Zinc(II) Sensing
A study by Roy et al. (2009) highlights the synthesis and characterization of Schiff-base compounds, including one that is structurally related to the target compound. These compounds demonstrate significant potential in sensing zinc(II) ions. This property is essential for applications in biological and environmental monitoring (Roy et al., 2009).
Cycloalkylation of Phenol
Rasulov et al. (2007) presented results on the cycloalkylation of phenol with 1-methylcyclohexene, leading to the formation of products structurally similar to the compound . Their research provides insights into optimal conditions for synthesizing such compounds, which is crucial for developing new materials and chemicals (Rasulov et al., 2007).
Environmental Contaminant Degradation
Gabriel et al. (2005) investigated the degradation of nonylphenol environmental contaminants by Sphingomonas xenophaga Bayram, identifying metabolites that include structures related to the target compound. This study is crucial for environmental science, particularly in understanding and mitigating the impact of industrial pollutants (Gabriel et al., 2005).
特性
IUPAC Name |
4-methyl-2-(1-methylcyclohexyl)-6-(morpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-15-12-16(14-20-8-10-22-11-9-20)18(21)17(13-15)19(2)6-4-3-5-7-19/h12-13,21H,3-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNFHQZEUSSPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2(CCCCC2)C)O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(1-methylcyclohexyl)-6-(morpholin-4-ylmethyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)
![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)
![N-[3-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B5551468.png)

![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)
![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)
![N-phenyl-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5551502.png)
![2-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5551506.png)
![2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)
![8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5551524.png)

![N-ethyl-2-methyl-6-(4-{4-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5551541.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,2-dimethylpropanamide](/img/structure/B5551544.png)